2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride
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Description
Synthesis Analysis
In the first paper, a green and efficient method is described for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This synthesis involves a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile using ammonium acetate in ethanol. The process is noted for its simplicity, mild reaction conditions, and short reaction time, which are beneficial for environmental sustainability .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a closely related compound, 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one, through X-ray diffraction. The compound crystallizes in a triclinic space group and exhibits interesting hydrogen bonding patterns, including a bridge-like hydrogen bond O–H···O, which forms a bi-layer framework with solvent molecules. Additionally, classical hydrogen bonds N–H···N and N–H···O are present in the crystal structure .
Chemical Reactions Analysis
The third paper does not directly discuss the chemical reactions of 2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride but explores the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines. These syntheses start from 3-(trifluoromethyl)quinoxalin-2(1H)-one and lead to a range of derivatives, including amino, bromo, chloro, and others. The paper also mentions the novel synthesis of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, which are then used to create further substituted quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride are not directly discussed in the provided papers. However, the structural analysis from the second paper suggests that hydrogen bonding could play a significant role in the solubility and stability of such compounds. The synthesis methods from the first and third papers imply that the compounds are likely to have varied solubility in organic solvents, which is important for their potential applications in drug design and development .
Safety and Hazards
The compound has a GHS07 safety classification . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with enzymes or receptors that recognize or metabolize alanine.
Mode of Action
As an alanine derivative , it might mimic the structure of alanine and interact with the same targets, potentially altering their function.
Biochemical Pathways
Given its structural similarity to alanine , it might be involved in pathways where alanine plays a role, such as protein synthesis and glucose metabolism.
Result of Action
As an alanine derivative , its effects might be similar to those of alanine, which include protein synthesis and energy production.
properties
IUPAC Name |
2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQECUQRCWUEUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583470 |
Source
|
Record name | 3-Quinolin-4-ylalanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1062276-08-7 |
Source
|
Record name | 3-Quinolin-4-ylalanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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